molecular formula C29H20Cl2N2O3S B11529233 (5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11529233
M. Wt: 547.4 g/mol
InChI Key: UKIRKXCHPWNDFP-XQNSMLJCSA-N
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Description

The compound (5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule characterized by its unique structure, which includes a furan ring, a diazinane ring, and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic synthesis. The process may include:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the Dichlorophenyl Group: This step involves the substitution reaction to attach the dichlorophenyl group to the furan ring.

    Formation of the Diazinane Ring: The diazinane ring is formed through a series of condensation reactions.

    Attachment of the Dimethylphenyl and Phenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions.

    Final Assembly: The final step involves the coupling of the furan and diazinane rings, followed by purification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl groups or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

(5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Materials Science: Application in the development of organic semiconductors or conductive polymers.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Interaction with nucleic acids, potentially affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[5-(3,4-DICHLOROPHENYL)THIOPHEN-2-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
  • (5E)-5-{[5-(3,4-DICHLOROPHENYL)PYRIDIN-2-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Uniqueness

The uniqueness of (5E)-5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H20Cl2N2O3S

Molecular Weight

547.4 g/mol

IUPAC Name

(5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C29H20Cl2N2O3S/c1-17-8-10-21(14-18(17)2)33-28(35)23(27(34)32(29(33)37)20-6-4-3-5-7-20)16-22-11-13-26(36-22)19-9-12-24(30)25(31)15-19/h3-16H,1-2H3/b23-16+

InChI Key

UKIRKXCHPWNDFP-XQNSMLJCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/C(=O)N(C2=S)C5=CC=CC=C5)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N(C2=S)C5=CC=CC=C5)C

Origin of Product

United States

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